molecular formula C17H22N6O B2734745 2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(ethyl)amino)ethanol CAS No. 897619-30-6

2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(ethyl)amino)ethanol

Cat. No.: B2734745
CAS No.: 897619-30-6
M. Wt: 326.404
InChI Key: AYKZHAGYKNNWNQ-UHFFFAOYSA-N
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Description

2-((4-(Benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(ethyl)amino)ethanol is a fascinating compound with a complex structure. This compound belongs to the family of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities and significance in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(ethyl)amino)ethanol involves a multi-step process. The starting materials typically include 4-aminopyrazole and benzylamine, which undergo cyclization and subsequent functionalization to form the desired product.

  • Step 1: : Synthesis of 4-(benzylamino)pyrazole through the reaction of 4-aminopyrazole with benzylamine under appropriate conditions (e.g., heating or using a catalyst).

  • Step 2: : Formation of 1-methylpyrazolo[3,4-d]pyrimidine by reacting the intermediate with appropriate reagents like methyl iodide.

  • Step 3: : Introduction of the ethylaminoethanol group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial synthesis may involve continuous flow reactors to optimize reaction conditions, improve yield, and ensure consistent quality. Catalysts and solvents are carefully selected to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(ethyl)amino)ethanol can undergo various chemical reactions, including:

  • Oxidation: : The compound may be oxidized to introduce new functional groups or to increase its reactivity.

  • Reduction: : Reduction reactions may be employed to modify the compound’s electronic properties.

  • Substitution: : The compound is prone to nucleophilic and electrophilic substitution reactions, which can be used to introduce or replace specific functional groups.

Common Reagents and Conditions

  • Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide.

  • Reducing agents: : Like lithium aluminum hydride or sodium borohydride.

  • Catalysts: : For substitution reactions, catalysts such as palladium on carbon (Pd/C) may be used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a wide range of functionalized pyrazolo[3,4-d]pyrimidines.

Scientific Research Applications

Chemistry

The compound is used as a building block for synthesizing more complex molecules and is valuable in organic synthesis due to its versatile reactivity.

Biology

It shows promise in biological assays for its potential therapeutic properties. Researchers are exploring its use in developing inhibitors or activators of specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential to treat various diseases. Its structure-activity relationship (SAR) studies help in designing more effective drugs.

Industry

The compound can be utilized in the development of new materials or as a catalyst in chemical reactions, enhancing industrial processes.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets. It may bind to enzymes, altering their activity, or interact with receptors, modulating signaling pathways. The detailed mechanism of action depends on the particular biological context in which it is used.

Comparison with Similar Compounds

Comparison

Compared to other pyrazolo[3,4-d]pyrimidines, 2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(ethyl)amino)ethanol has unique substituents that confer distinct chemical and biological properties.

Similar Compounds

  • 4-amino-1-methylpyrazolo[3,4-d]pyrimidine

  • Benzylamine derivatives of pyrazolo[3,4-d]pyrimidine

  • Ethylaminoethanol-substituted pyrazoles

This uniqueness makes it a compound of interest in various fields, offering potential advantages over its analogs.

Properties

IUPAC Name

2-[[4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]-ethylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O/c1-3-23(9-10-24)17-20-15(14-12-19-22(2)16(14)21-17)18-11-13-7-5-4-6-8-13/h4-8,12,24H,3,9-11H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKZHAGYKNNWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=NC(=C2C=NN(C2=N1)C)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323555
Record name 2-[[4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]-ethylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677699
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

897619-30-6
Record name 2-[[4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]-ethylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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